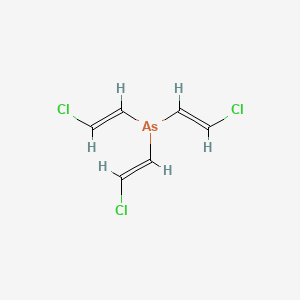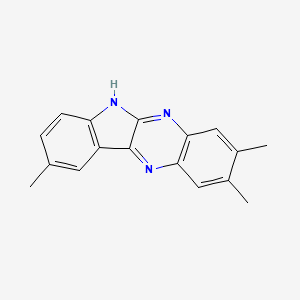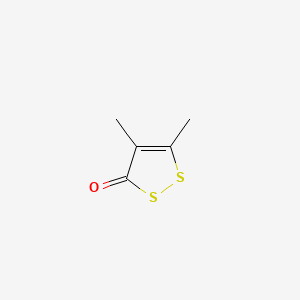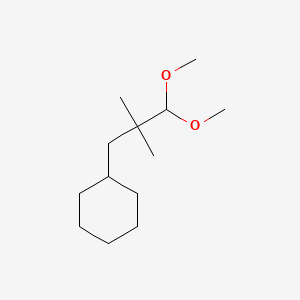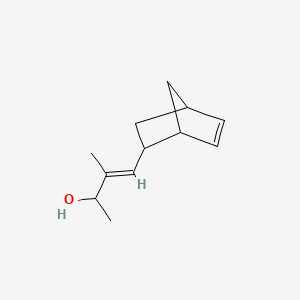
4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bicyclo(221)hept-5-en-2-yl-3-methyl-3-buten-2-ol is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a bicycloheptene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This is followed by various functional group modifications to introduce the hydroxyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: Various substituents can be introduced at different positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate biochemical pathways. The exact pathways involved can vary and are often the subject of detailed research studies.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another bicyclic compound with different functional groups, used in organic synthesis.
Uniqueness
4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol is unique due to its specific combination of a bicyclic structure with hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
94265-95-9 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C12H18O/c1-8(9(2)13)5-12-7-10-3-4-11(12)6-10/h3-5,9-13H,6-7H2,1-2H3/b8-5+ |
InChIキー |
LUAIZEQJXRXHQC-VMPITWQZSA-N |
異性体SMILES |
CC(/C(=C/C1CC2CC1C=C2)/C)O |
正規SMILES |
CC(C(=CC1CC2CC1C=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


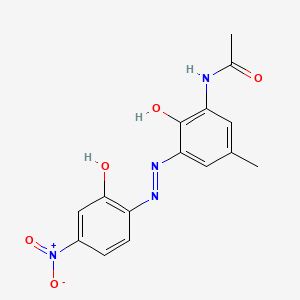
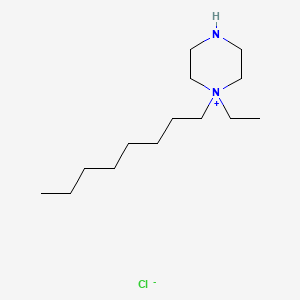

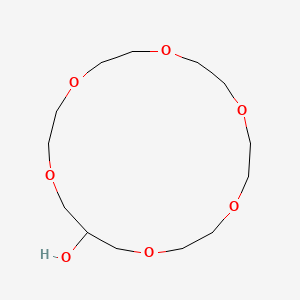
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)


